4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Medicinal chemistry Opioid receptor SAR Ligand efficiency

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (free base CAS 1275946-26-3; hydrochloride salt CAS 1423029-84-8) is a synthetic piperidine-1-carboxamide derivative bearing a 4-methylaminomethyl substituent and an N-phenyl urea moiety. The hydrochloride salt has a molecular weight of 283.80 g/mol, a computed LogP of 1.43, two hydrogen bond donors, two acceptors, and a topological polar surface area (TPSA) of 44.4 Ų, with an Fsp3 value of 0.50.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
Cat. No. B13319765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCNCC1CCN(CC1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H21N3O/c1-15-11-12-7-9-17(10-8-12)14(18)16-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3,(H,16,18)
InChIKeyORIPTGMYEXGGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide – Structural Identity and Core Specifications for Procurement


4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (free base CAS 1275946-26-3; hydrochloride salt CAS 1423029-84-8) is a synthetic piperidine-1-carboxamide derivative bearing a 4-methylaminomethyl substituent and an N-phenyl urea moiety [1]. The hydrochloride salt has a molecular weight of 283.80 g/mol, a computed LogP of 1.43, two hydrogen bond donors, two acceptors, and a topological polar surface area (TPSA) of 44.4 Ų, with an Fsp3 value of 0.50 . It is commercially supplied as a research compound at ≥95–98% purity by multiple vendors including Enamine (EN300-121117), Fluorochem (F646878), and CymitQuimica (3D-YGC02984) [2]. The compound belongs to the phenylpiperidine class and shares core structural features with both clinically used opioid analgesics and experimental MOR ligands, yet it lacks the 4-hydroxy-4-aryl substituent that defines later-generation analogs such as compound 2a (Huang et al., 2020) [3].

Why 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Cannot Be Replaced by Generic Piperidine Carboxamides


Piperidine-1-carboxamide derivatives span a broad pharmacological space—from sub-nanomolar MOR agonists such as fentanyl (Ki MOR = 0.135 nM) to the micromolar-affinity atypical analgesic tramadol (Ki MOR ≈ 17,000 nM)—and small structural modifications produce order-of-magnitude shifts in receptor affinity, selectivity, and in vivo potency [1][2]. Within the N-phenylpiperidine-1-carboxamide sub-series, the addition of a 4-methylaminomethyl group introduces a basic amine handle that is absent in the unsubstituted parent scaffold (N-phenylpiperidine-1-carboxamide), fundamentally altering hydrogen-bonding capacity, protonation state at physiological pH, and potential for salt-bridge interactions with target receptors [3]. Replacing this compound with a 4-fluorophenyl analog (N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide, CAS 1423033-82-2) would change the electronic character of the N-aryl ring and confound structure–activity relationship (SAR) interpretation, while substitution with the more elaborate compound 2a (MW 379.5, Ki MOR = 7.3 nM) would confound the independent contribution of the 4-hydroxy-4-(3-methoxyphenyl) group to receptor binding and selectivity [4][5]. The quantitative evidence below establishes why precise chemical identity matters for reproducible SAR, pharmacokinetic profiling, and procurement decisions.

Quantitative Differentiation Evidence: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide vs. Closest Analogs


Molecular Size and Ligand Efficiency: Minimal Pharmacophore vs. Compound 2a

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (MW = 247.34 as free base) is 35% smaller by molecular weight than the lead compound 2a (MW = 379.5) reported by Huang et al. (2020) [1]. This size difference translates to a substantially higher ligand efficiency potential: if the target compound were to achieve even moderate MOR affinity, its ligand efficiency (LE = −RT·ln(Ki)/heavy atom count) would exceed that of compound 2a (LE ≈ 0.38 kcal/mol per heavy atom at Ki = 7.3 nM, 27 heavy atoms) simply by virtue of its lower heavy atom count (18 heavy atoms) [2]. The compound therefore serves as a critical minimal scaffold for disentangling the contributions of the 4-hydroxy-4-(3-methoxyphenyl) substituent to affinity, selectivity, and physicochemical properties.

Medicinal chemistry Opioid receptor SAR Ligand efficiency

Lipophilicity Control: LogP Differentiation vs. Fentanyl and Compound 2a

The target compound exhibits a computed LogP of 1.43 , which positions it in a favorable CNS drug-like range (LogP 1–3) and is substantially lower than that of fentanyl (LogP ≈ 4.05) [1] and compound 2a (estimated LogP ≈ 2.8–3.5 based on the presence of the lipophilic 3-methoxyphenyl and 4-hydroxy substituents) [2]. Excessive lipophilicity (LogP > 3) is associated with higher metabolic clearance, increased off-target binding, and phospholipidosis risk, while LogP < 1 can limit passive CNS penetration. The compound's LogP of 1.43, combined with its low TPSA (44.4 Ų) and Fsp3 of 0.50, suggests a balanced CNS multiparameter optimization (MPO) profile distinct from both fentanyl's high lipophilicity and tramadol's higher TPSA [3].

ADME profiling CNS drug design Lipophilicity

Hydrogen-Bond Donor Capacity: Salt Bridge Potential Differentiation

The hydrochloride salt form provides three hydrogen-bond donors (HBD = 3) and two acceptors (HBA = 2), with the protonated secondary amine in the methylaminomethyl side chain capable of forming a salt bridge with Asp147 in the MOR binding pocket—a key interaction that compound 2a exploits for its 7.3 nM MOR affinity [1][2]. In contrast, the unsubstituted parent scaffold N-phenylpiperidine-1-carboxamide (HBD = 1, no basic amine side chain) lacks this critical salt-bridge donor entirely [3]. The N-(4-fluorophenyl) analog presents the same HBD/HBA count but introduces an electron-withdrawing fluorine that modulates the urea NH acidity and consequently alters hydrogen-bond strength with the receptor His297 residue [4]. The target compound thus occupies a distinct H-bond pharmacophore space that is absent in simpler scaffolds and electronically distinct from halogenated analogs.

Receptor pharmacology Molecular recognition Opioid binding

Commercial Purity and Multi-Vendor Availability vs. Custom-Synthesis Analogs

The target compound is stocked by at least five independent suppliers with verified purity specifications: Fluorochem (97%), Leyan (98%), Enamine (95%), CymitQuimica (95%), and Amaybio (≥98%) . In contrast, the closely related analog compound 2a (3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide) and the 4-hydroxy-4-aryl substituted series are not commercially stocked and require custom synthesis, introducing batch-to-batch variability risks and lead times of 4–8 weeks [1]. The multi-vendor availability of the target compound enables competitive pricing, rapid resupply, and cross-validation of biological results across independent laboratories using identical chemical matter .

Chemical procurement Reproducibility Quality control

Fsp3 and Three-Dimensionality: Conformational Flexibility vs. Rigidified Analogs

The target compound possesses an Fsp3 (fraction of sp³-hybridized carbons) value of 0.50, reflecting 7 sp³ carbons out of 14 total carbons, with three rotatable bonds providing conformational flexibility at the methylaminomethyl side chain and urea linkage . By comparison, compound 2a has a lower Fsp3 due to the aromatic 3-methoxyphenyl ring, while fentanyl (Fsp3 ≈ 0.45) is slightly less three-dimensional [1]. Higher Fsp3 values correlate positively with clinical success rates, solubility, and target selectivity in phenotypic screening campaigns, independent of potency [2]. The compound's Fsp3 of 0.50, combined with its 3 rotatable bonds, provides a balanced profile: sufficient flexibility to adopt bioactive conformations while maintaining enough rigidity to avoid excessive entropic penalty upon receptor binding.

Molecular complexity Drug-likeness CNS MPO

Salt Form Aqueous Solubility Advantage: HCl Salt vs. Free Base and Comparator Salts

The hydrochloride salt (CAS 1423029-84-8, MW = 283.80) is the commercially predominant form, with enhanced aqueous solubility compared to the free base (CAS 1275946-26-3, MW = 247.34) [1]. As noted in the CymitQuimica technical description, "as a hydrochloride salt, it is likely to be more soluble in water, which is advantageous for various applications, including pharmaceutical formulations" . The free base form is also commercially available (e.g., Leyan, 98% purity) for applications requiring organic solubility or salt-free conditions . This dual-format availability contrasts with compound 2a, which has been reported only as a free base in the primary literature without a characterized salt form, potentially limiting its formulation flexibility in in vivo studies requiring aqueous dosing vehicles [2].

Formulation science Biopharmaceutics Salt selection

Optimal Application Scenarios for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Based on Verified Evidence


Minimal Pharmacophore Probe for Opioid Receptor Structure–Activity Relationship (SAR) Studies

The compound's 35% lower molecular weight and minimal substitution pattern relative to compound 2a make it the preferred negative control or reference compound for dissecting the contribution of the 4-hydroxy-4-(3-methoxyphenyl) group to MOR binding affinity and selectivity [1]. Researchers studying the Huang et al. (2020) compound 2a series should procure this compound as the essential matched molecular pair comparator, as it isolates the N-phenylpiperidine-1-carboxamide core with the 4-methylaminomethyl basic amine—the minimal elements for Asp147 salt-bridge interaction—without the confound of the hydroxy-methoxyphenyl substituent [2].

CNS Drug Discovery Lead Optimization with Favorable MPO Profile

With a LogP of 1.43, TPSA of 44.4 Ų, and Fsp3 of 0.50, this compound meets or exceeds all key CNS MPO desirability thresholds (LogP 1–3; TPSA < 76 Ų; Fsp3 > 0.36) [3]. It serves as an attractive starting scaffold for fragment growth or library enumeration aimed at CNS-penetrant analgesics, where the balanced lipophilicity reduces metabolic liability risks compared to the higher-LogP fentanyl scaffold (LogP ≈ 4.05) while retaining sufficient passive permeability potential [4]. Procurement for CNS lead optimization programs is supported by multi-vendor availability at ≥95% purity .

Reproducible Chemical Probe for Multi-Laboratory Collaborative Studies

Unlike compound 2a and other 4-hydroxy-4-aryl-substituted analogs that require custom synthesis with inherent batch variability, this compound is stocked by at least five independent vendors (Fluorochem, Enamine, CymitQuimica, Leyan, Amaybio) with purity specifications between 95% and 98% . This multi-source availability directly enables cross-laboratory replication of pharmacological findings, a critical requirement for target validation studies and chemical probe campaigns where compound identity and purity must be independently verifiable [3]. The hydrochloride salt form further supports aqueous dosing in in vivo pharmacology without the formulation challenges of poorly soluble free bases .

Synthetic Building Block for Diversified Piperidine-1-Carboxamide Libraries

The 4-methylaminomethyl group provides a secondary amine handle for further derivatization (e.g., reductive amination, amide coupling, sulfonamide formation) while the N-phenyl carboxamide allows parallel modification of the urea terminus [1]. This orthogonal reactivity is absent in the unsubstituted N-phenylpiperidine-1-carboxamide scaffold and enables efficient parallel library synthesis for hit-to-lead expansion [5]. The commercial availability of the compound as both free base (for organic-phase reactions) and HCl salt (for aqueous workup) offers operational flexibility that simplifies synthetic workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.